molecular formula C32H58O5 B12899725 2-(2-(2-(2-(2,4-Dinonylphenoxy)ethoxy)ethoxy)ethoxy)ethanol CAS No. 142902-61-2

2-(2-(2-(2-(2,4-Dinonylphenoxy)ethoxy)ethoxy)ethoxy)ethanol

Cat. No.: B12899725
CAS No.: 142902-61-2
M. Wt: 522.8 g/mol
InChI Key: UVOLLACCQYFXTC-UHFFFAOYSA-N
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Description

2-(2-(2-(2-(2,4-Dinonylphenoxy)ethoxy)ethoxy)ethoxy)ethanol is a complex organic compound characterized by its multiple ethoxy groups and a dinonylphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-(2-(2,4-Dinonylphenoxy)ethoxy)ethoxy)ethoxy)ethanol typically involves the stepwise addition of ethoxy groups to a dinonylphenoxy precursor. The process begins with the preparation of 2,4-dinonylphenol, which is then reacted with ethylene oxide under controlled conditions to form the desired compound. The reaction conditions often include the use of a base catalyst, such as potassium hydroxide, and temperatures ranging from 50°C to 100°C to facilitate the ethoxylation process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality and yield. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-(2-(2,4-Dinonylphenoxy)ethoxy)ethoxy)ethoxy)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce primary alcohols .

Scientific Research Applications

2-(2-(2-(2-(2,4-Dinonylphenoxy)ethoxy)ethoxy)ethoxy)ethanol has several scientific research applications:

    Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.

    Biology: The compound is employed in the study of membrane dynamics and protein-lipid interactions due to its amphiphilic nature.

    Medicine: Research explores its potential as a drug delivery agent, leveraging its ability to solubilize hydrophobic drugs.

    Industry: It finds applications in the production of detergents, lubricants, and coatings.

Mechanism of Action

The mechanism of action of 2-(2-(2-(2-(2,4-Dinonylphenoxy)ethoxy)ethoxy)ethoxy)ethanol involves its interaction with lipid membranes and proteins. The compound’s amphiphilic structure allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is exploited in drug delivery systems to enhance the bioavailability of hydrophobic drugs. Additionally, the compound can interact with specific protein targets, modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(2-(2-(2-(2,4-Dinonylphenoxy)ethoxy)ethoxy)ethoxy)ethanol stands out due to its dinonylphenoxy group, which imparts unique hydrophobic characteristics. This feature enhances its ability to interact with lipid membranes and hydrophobic molecules, making it particularly useful in applications requiring amphiphilic properties .

Properties

CAS No.

142902-61-2

Molecular Formula

C32H58O5

Molecular Weight

522.8 g/mol

IUPAC Name

2-[2-[2-[2-[2,4-di(nonyl)phenoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C32H58O5/c1-3-5-7-9-11-13-15-17-30-19-20-32(31(29-30)18-16-14-12-10-8-6-4-2)37-28-27-36-26-25-35-24-23-34-22-21-33/h19-20,29,33H,3-18,21-28H2,1-2H3

InChI Key

UVOLLACCQYFXTC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC(=C(C=C1)OCCOCCOCCOCCO)CCCCCCCCC

Origin of Product

United States

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